

# An In-Depth Technical Guide to 4-Nitrothioanisole: Properties, Synthesis, and Pharmaceutical Applications

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## Compound of Interest

Compound Name: 4-Nitrothioanisole

Cat. No.: B1212185

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This technical guide provides a comprehensive overview of **4-Nitrothioanisole**, a key intermediate in the chemical and pharmaceutical industries. The document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of targeted cancer therapies, specifically as a precursor to the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

## Chemical Identity: IUPAC Name and Synonyms

The nomenclature and various identifiers for **4-Nitrothioanisole** are crucial for accurate documentation and research. The standard IUPAC name for this compound is 1-methylsulfanyl-4-nitrobenzene.<sup>[1]</sup> It is also widely known by several synonyms, which are listed in the table below.

Identifier Type	Value
IUPAC Name	1-methylsulfanyl-4-nitrobenzene[1]
Common Name	4-Nitrothioanisole
CAS Number	701-57-5[1][2][3][4][5]
Molecular Formula	C7H7NO2S[1][2][4]
Synonyms	
	1-(Methylthio)-4-nitrobenzene[1][2]
	1-Nitro-4-(methylthio)benzene[2]
	4-(Methylthio)nitrobenzene[4]
	4-Nitrophenyl methyl sulfide[1][2]
	Methyl 4-nitrophenyl sulfide[1][2][5]
	p-Nitrophenyl methyl sulfide[2][4]
	p-Nitrothioanisole[2][4]
	Benzene, 1-(methylthio)-4-nitro-[1][2]
	methyl(4-nitrophenyl)sulfane[2][4]

## Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological properties of **4-Nitrothioanisole** is essential for its safe handling, application in synthesis, and for predicting its behavior in various chemical environments.

## Physical and Chemical Properties

**4-Nitrothioanisole** is a light yellow to brown crystalline solid at room temperature with a characteristic faint sulfurous or strong odor.[2] It is sparingly soluble in water but soluble in organic solvents such as toluene.[2][6][7]

Property	Value
Molecular Weight	169.20 g/mol [1][5]
Melting Point	66-69 °C (lit.) or 68-72 °C (lit.) [4][6][8]
Boiling Point	140 °C at 2 mmHg [4][6]
Density	1.2391 g/cm <sup>3</sup> [4]
Refractive Index	1.6401 (estimate) [4]
Flash Point	128.8 °C [6]
Water Solubility	Sparingly soluble/Insoluble [2]
Solubility in other solvents	Soluble in Toluene [6][7]
Appearance	Light yellow to brown solid [2]

## Spectral Data

Spectroscopy Type	Observed Peaks/Signals
<sup>1</sup> H-NMR (400 MHz, d4-MeOD)	δ (ppm): 8.16 (d, J = 9.0 Hz, 2H), 7.42 (d, J = 9.0 Hz, 2H), 2.59 (s, 3H) [5]
IR Spectroscopy	The IR spectrum of the related compound 4-nitrothiophenol shows a prominent NO <sub>2</sub> symmetric stretching vibration band at 1336 cm <sup>-1</sup> .

## Toxicological Profile

**4-Nitrothioanisole** is considered moderately toxic and should be handled with appropriate safety precautions.[2] It is harmful if swallowed, inhaled, or in contact with skin.[2] Direct contact may cause skin and eye irritation.[2] Prolonged or repeated exposure could potentially lead to liver or kidney damage.[2] There is currently insufficient evidence to classify it as a carcinogen by major regulatory agencies.[2]

# Experimental Protocols: Synthesis of 4-Nitrothioanisole

The synthesis of **4-Nitrothioanisole** is well-documented, with various methods developed to improve yield and purity. A notable and efficient method is a one-vessel process that avoids the isolation of intermediates.<sup>[9][10]</sup>

## One-Vessel Synthesis from 4-Nitrochlorobenzene

This process involves the successive reaction of 4-nitrochlorobenzene with sodium disulfide ( $\text{Na}_2\text{S}_2$ ), followed by an alkaline sodium sulfide ( $\text{Na}_2\text{S}$ ) solution and a methylating agent.<sup>[9][10]</sup> This method is advantageous for its high yield (over 90%) and the high purity of the final product, which often allows for its direct use in subsequent reactions without extensive purification.<sup>[10]</sup>

Materials:

- 4-Nitrochlorobenzene
- Sodium sulfide trihydrate ( $\text{Na}_2\text{S} \cdot 3\text{H}_2\text{O}$ )
- Sulfur
- Methanol
- Sodium hydroxide ( $\text{NaOH}$ ) or sodium methylate
- Methyl chloride (or another methylating agent)
- Chlorobenzene (for workup)

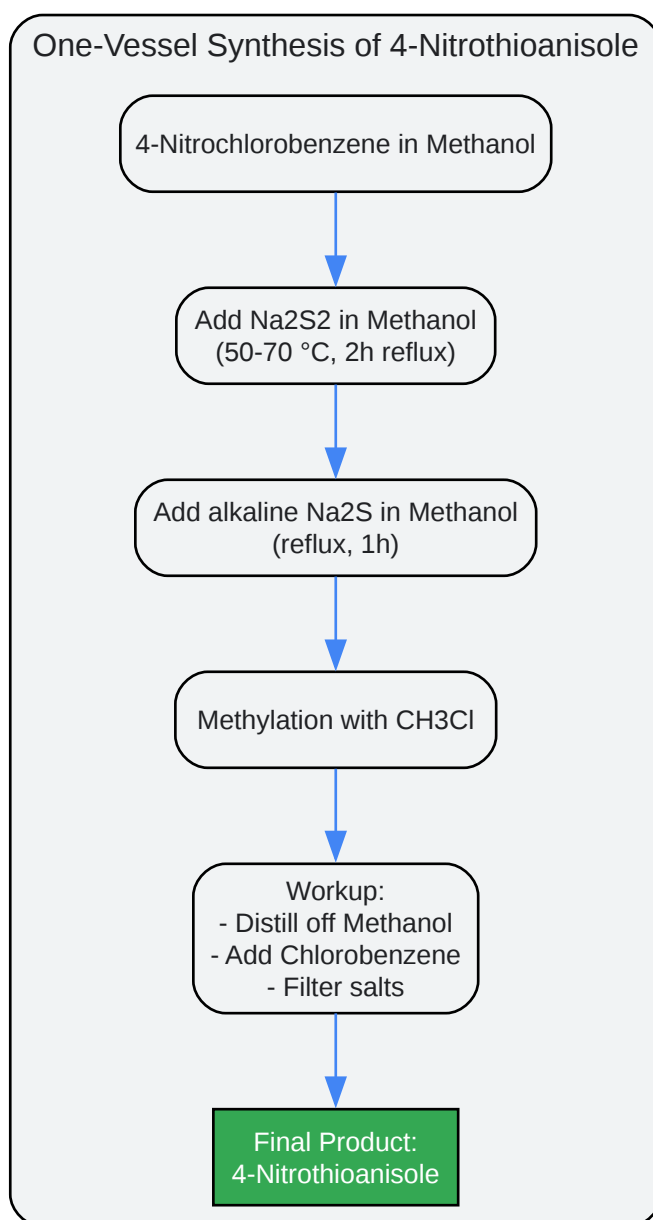
Procedure:

- A solution of 4-nitrochlorobenzene in methanol is prepared and warmed to approximately 50-70 °C.<sup>[9]</sup>
- A hot methanolic solution of sodium disulfide (prepared from sodium sulfide and sulfur) is added to the 4-nitrochlorobenzene solution. The reaction is typically allowed to proceed for

about 2 hours at reflux temperature.[9]

- An alkaline solution of sodium sulfide (prepared from sodium sulfide and sodium hydroxide in methanol) is then added to the reaction mixture. This is also maintained at reflux temperature for about 1 hour.[11]
- After cooling the mixture, a methylating agent such as methyl chloride is introduced.[9]
- The product is worked up by distilling off the methanol, adding chlorobenzene, and filtering to remove inorganic salts. The final product, **4-Nitrothioanisole**, is obtained by distillation of the filtrate.[12]

Below is a graphical representation of the synthesis workflow.



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Caption: Experimental workflow for the one-vessel synthesis of **4-Nitrothioanisole**.

## Application in Drug Development: Synthesis of Pirtobrutinib

**4-Nitrothioanisole** serves as a crucial pharmaceutical intermediate.[3] One of its significant applications is in the synthesis of Pirtobrutinib (Jaypirca), a highly selective, non-covalent

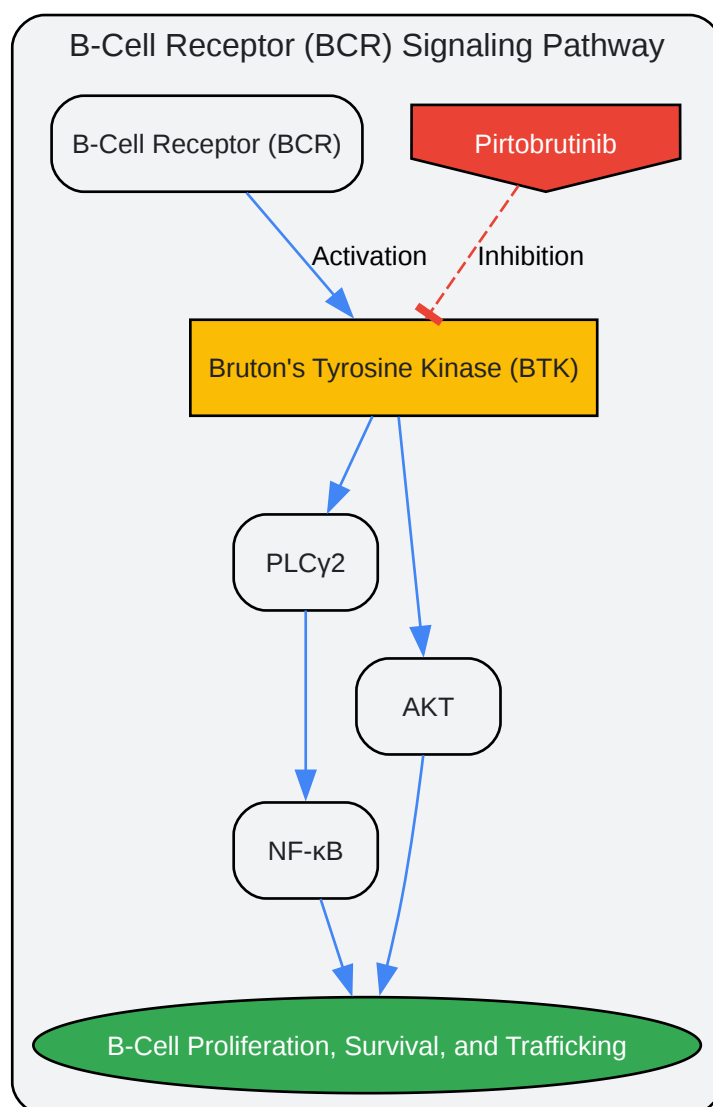
Bruton's tyrosine kinase (BTK) inhibitor.[2][3][6] Pirtobrutinib is used in the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3]

## Pirtobrutinib's Mechanism of Action and the B-Cell Receptor (BCR) Signaling Pathway

Pirtobrutinib functions by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[2][6] This pathway is vital for the proliferation, trafficking, and survival of B-cells.[1] In many B-cell malignancies, the BCR signaling pathway is constitutively active, leading to uncontrolled B-cell growth.[2]

By binding to BTK, Pirtobrutinib blocks its kinase activity, thereby inhibiting downstream signaling molecules such as PLC $\gamma$ 2, AKT, and NF- $\kappa$ B.[2] This disruption of the BCR signaling cascade ultimately leads to the inhibition of malignant B-cell proliferation and induces apoptosis (programmed cell death).[2][11] A key advantage of Pirtobrutinib is its non-covalent, reversible binding to BTK, which allows it to be effective against tumors that have developed resistance to covalent BTK inhibitors (like ibrutinib) through mutations at the C481 binding site.[1][2]

The following diagram illustrates the B-cell receptor signaling pathway and the inhibitory action of Pirtobrutinib.



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Caption: The B-cell receptor signaling pathway and the inhibitory effect of Pirtobrutinib on BTK.

## Conclusion

**4-Nitrothioanisole** is a versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the BTK inhibitor Pirtobrutinib. Its well-defined chemical properties and established synthesis protocols make it a valuable compound for researchers and drug development professionals. A comprehensive understanding of its characteristics and applications is crucial for leveraging its full potential in the development of novel therapeutics.



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